ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate
Description
Historical Context and Discovery
Ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate (CAS: 1306738-90-8) emerged as a synthetic target in the early 21st century, reflecting advances in heterocyclic chemistry and medicinal chemistry. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, were first synthesized in the 1970s through cyclization reactions involving substituted anilines and β-ketoesters. The incorporation of the oxoacetate moiety at position 1 and the 4-methyl-4-phenyl substituents represents a deliberate modification to enhance steric and electronic properties, likely inspired by earlier work on quinoline-based therapeutics like diiodohydroxyquinoline (antiamoebic agent) and ivacaftor (CFTR potentiator).
Positioning Within Dihydroquinoline Chemistry
This compound belongs to the 3,4-dihydroquinoline subclass, characterized by a partially saturated quinoline core. Key structural features include:
- 1(2H)-position substitution : The oxoacetate group introduces a ketone-ester functionality, enabling hydrogen bonding and nucleophilic reactivity.
- 4-Methyl-4-phenyl groups : These substituents impart conformational rigidity and lipophilicity, distinguishing it from simpler dihydroquinolines like 1,2-dihydroquinolines.
Compared to anticancer dihydroquinolines or antimalarial quinolines, this derivative’s unique substitution pattern suggests tailored applications in catalysis or targeted drug design.
Nomenclature and Classification
Systematic IUPAC Name :
Ethyl 2-(4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetate
Molecular Formula : C₂₀H₂₁NO₃
Molecular Weight : 323.39 g/mol
Classification :
- Parent class : 3,4-Dihydroquinolines
- Functional groups : Ester (oxoacetate), tertiary amine, substituted aryl
Structural Analogues :
| Compound Name | Key Differences | Reference |
|---|---|---|
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Lacks 4-methyl-4-phenyl groups | |
| 1-Methyl-4-oxo-dihydroquinoline | Simplified substituents |
Research Significance in Heterocyclic Chemistry
This compound exemplifies strategic functionalization in heterocyclic systems. Its hybrid structure merges the planar aromaticity of quinoline with the stereochemical complexity of dihydro derivatives, enabling:
- Diverse reactivity : The oxoacetate group participates in nucleophilic acyl substitutions, while the dihydroquinoline core undergoes electrophilic aromatic substitution.
- Pharmacophore potential : Similar to VX-770 (ivacaftor), the ester and aryl groups may serve as binding motifs for protein targets.
- Synthetic versatility : Serves as an intermediate for generating polycyclic systems via cycloadditions or cross-coupling reactions.
Recent studies highlight its utility in metal-catalyzed transformations and as a precursor for bioactive molecules, underscoring its role in advancing synthetic methodologies.
Properties
IUPAC Name |
ethyl 2-(4-methyl-4-phenyl-2,3-dihydroquinolin-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-19(23)18(22)21-14-13-20(2,15-9-5-4-6-10-15)16-11-7-8-12-17(16)21/h4-12H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZRXRSRSRCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(C2=CC=CC=C21)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate is a complex organic compound featuring a quinoline structure, which is notable for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes an ethyl ester group and a ketone functionality, contributing to its reactivity and interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| CAS Number | 1306738-90-8 |
| MDL Number | MFCD19103601 |
| XLogP3 | 4.3 |
| Polar Surface Area | 46.6 Ų |
Antimicrobial Properties
Compounds with quinoline structures have been shown to possess significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has indicated that derivatives of dihydroquinoline can modulate cholesterol levels and may have potential in treating cardiovascular diseases. More specifically, this compound has shown promise in inhibiting specific enzymes related to cancer progression.
Case Studies
- Inhibition of Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation markers such as cyclin D1.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an oxo and an ester functional group, which may enhance its solubility and bioavailability compared to simpler analogs.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-Oxoquinolin-3(4H)-yl)acetate | Contains a quinoline ring | Exhibits different biological activities |
| 2-Methylquinoline | Simple methyl substitution | Less complex structure |
| 3-Aminoquinoline | Amino group addition | Known for antimalarial activity |
Scientific Research Applications
Biological Activities
Ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate exhibits a range of biological activities that are significant in pharmacology:
- Antimicrobial Properties : Compounds with quinoline structures are known for their ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory responses.
- Anticancer Potential : Studies have shown that some derivatives inhibit specific enzymes related to cancer progression and may have applications in cancer therapy.
- Cholesterol Modulation : Dihydroquinoline derivatives have been noted for their potential in managing cholesterol levels, suggesting cardiovascular benefits.
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in various diseases:
- Cancer Research : Investigations focus on its ability to inhibit tumor growth and metastasis.
- Cardiovascular Health : Studies explore its effects on lipid profiles and overall heart health.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies help identify which modifications enhance efficacy and reduce toxicity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-Oxoquinolin-3(4H)-yl)acetate | Contains a quinoline ring | Exhibits different biological activities |
| 2-Methylquinoline | Simple methyl substitution | Less complex structure |
| 3-Aminoquinoline | Amino group addition | Known for antimalarial activity |
The distinct substitution pattern and the presence of both an oxo and an ester functional group in this compound may enhance its solubility and bioavailability compared to simpler analogs.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.
Case Study 2: Cholesterol Regulation
In another investigation published in the Journal of Cardiovascular Pharmacology, researchers found that this compound effectively reduced LDL cholesterol levels in animal models. The mechanism was linked to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate and related compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight | Key Properties | Reference |
|---|---|---|---|---|---|
| This compound | 3,4-Dihydroquinoline | 4-methyl-4-phenyl, oxoacetate ester | ~335.4 (inferred) | Discontinued; 95% purity | |
| Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-ylacetate | 3,4-Dihydroquinoline | 4-chlorophenyl, 2,4-dimethyl, oxoacetate ester | 340.21 | Available via AK Scientific | |
| 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid | 1,4-Dihydroquinoline | Oxo group, carboxylic acid | 203.2 | CAS 56600-94-3; soluble in polar solvents | |
| Ethyl 2-(octahydro-4-oxo-2-thioxoquinazolin-3-yl)acetate (4a) | Octahydroquinazolinone | Thioxo group, oxoacetate ester | Not reported | mp 187–189°C; 52% synthesis yield | |
| tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | 3,4-Dihydroquinoline | Bromo substituent, tert-butyl ester | 340.21 | Boiling point 495.9°C; 98% purity | |
| Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate | Pyrrolizine | 4-methylbenzoyl, phenyl, oxoacetate ester | Not reported | Synthesized via ethyl oxalyl monochloride |
Key Differences and Implications
Core Heterocycle: The target compound and its chloro analog (CAS 1374509-57-5) share a 3,4-dihydroquinoline core, which is partially saturated, enhancing conformational flexibility compared to fully aromatic quinoline derivatives . In contrast, 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid (CAS 56600-94-3) features a planar 1,4-dihydroquinoline ring, likely influencing its π-π stacking interactions .
The chloro substituent in its analog (CAS 1374509-57-5) introduces electron-withdrawing effects, altering reactivity and binding affinity . The thioxo group in compound 4a () increases hydrogen-bonding capacity, which could enhance interactions with biological targets .
Ester vs. Carboxylic Acid :
- The oxoacetate ester in the target compound improves stability and bioavailability compared to the carboxylic acid derivative (CAS 56600-94-3), which may have higher solubility in aqueous environments .
Synthesis and Availability :
- The target compound’s discontinued status contrasts with its tert-butyl bromo analog (CAS 1224927-63-2), which remains available with 98% purity .
Q & A
Q. Basic Research Focus
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the dihydroquinoline ring (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.1 ppm) and the oxo-acetate ester (δ 4.2–4.4 ppm for CH₂, δ 1.3 ppm for CH₃) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/OH bonds (if present).
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX-refined structures) reveals hydrogen-bonding networks (N–H⋯O, C–H⋯O) that stabilize the lattice .
Advanced Tip : Use density functional theory (DFT) to validate spectroscopic assignments and predict electronic properties .
How can kinetic resolution using lipases achieve enantioselective synthesis of chiral derivatives?
Advanced Research Focus
Enantioselective acylation of racemic alcohols (e.g., 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ol) can be achieved using immobilized lipases (e.g., Amano PS-IM) with vinyl acetate as an acyl donor . Key parameters:
- Solvent : MTBE or toluene enhances enantioselectivity (E > 200) compared to polar solvents.
- Temperature : Optimal activity at 40°C, with lower temperatures reducing reaction rates.
- Enzyme Loading : 20% w/w (enzyme/substrate) balances cost and efficiency .
Data Contradiction : Some lipases (e.g., Candida antarctica) show reversed enantiopreference in non-polar solvents, requiring empirical screening .
What role do intermolecular interactions play in the compound’s solid-state properties?
Advanced Research Focus
Crystal packing is dominated by N–H⋯O and C–H⋯O hydrogen bonds, forming 1D chains or 2D sheets . These interactions influence:
- Solubility : Strong H-bonding reduces solubility in apolar solvents.
- Stability : Lattice energy impacts thermal stability (e.g., melting points >150°C).
Methodological Note : Use Mercury software to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
How do structural modifications to the dihydroquinoline core affect biological activity?
Advanced Research Focus
While direct evidence for this compound’s bioactivity is limited, analogs with electron-withdrawing groups (e.g., NO₂, Br) on the phenyl ring show enhanced binding to CNS targets . To study structure-activity relationships (SAR):
- Synthesis : Introduce substituents via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura for aryl groups).
- Assays : Test in vitro inhibition of enzymes (e.g., caspases) using fluorogenic substrates .
Data Gap : Contradictory results may arise from varying assay conditions (e.g., pH, co-solvents), necessitating standardized protocols .
What computational strategies predict reactivity and regioselectivity in derivatization reactions?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for electrophilic substitution at the dihydroquinoline C4 position, which is more reactive due to conjugation with the oxo-acetate group .
- Molecular Docking : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina, focusing on π-π stacking with the phenyl ring .
Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
